3-iodoheptane

Description

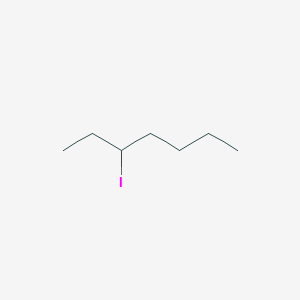

Structure

3D Structure

Properties

IUPAC Name |

3-iodoheptane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15I/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPGHYVXKUXNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334379 | |

| Record name | Heptane, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31294-92-5 | |

| Record name | Heptane, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Iodoheptane from 3-Heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-iodoheptane from its precursor, 3-heptanol (B47328). This conversion is a fundamental transformation in organic synthesis, often employed to activate a carbon center for subsequent nucleophilic substitution or organometallic reactions. This document details the primary synthetic routes, presents quantitative data, provides explicit experimental protocols, and illustrates the underlying chemical principles and workflows.

Core Synthesis Methodologies: A Comparative Overview

The conversion of a secondary alcohol like 3-heptanol into an alkyl iodide can be achieved through several methods. The two most prevalent and effective strategies are the use of hydrogen iodide (often generated in situ) and the Appel reaction. Each method offers distinct advantages and proceeds through different mechanistic pathways.

| Feature | Method 1: In Situ Hydrogen Iodide | Method 2: Appel Reaction |

| Reagents | Sodium or Potassium Iodide (NaI/KI), Phosphoric Acid (H₃PO₄) | Triphenylphosphine (B44618) (PPh₃), Iodine (I₂), Imidazole (B134444) |

| Solvent | Typically neat or with a high-boiling inert solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) |

| Mechanism | Mixed Sₙ1 and Sₙ2 for secondary alcohols[1][2][3][4] | Primarily Sₙ2[5][6][7][8] |

| Stereochemistry | Potential for racemization (Sₙ1 pathway) or inversion (Sₙ2 pathway) | Predominantly inversion of configuration[5][7][8] |

| Reaction Conditions | Elevated temperatures (reflux) often required[9] | Mild conditions, typically 0 °C to room temperature[7][10][11] |

| Byproducts | Water, phosphate (B84403) salts | Triphenylphosphine oxide (TPPO), imidazolium (B1220033) iodide |

| Typical Yields | 60-90% (variable depending on substrate) | 85-98%[12] |

| Workup/Purification | Aqueous workup, distillation | Filtration of TPPO, aqueous wash, column chromatography[11] |

| Advantages | Cost-effective reagents | High yields, mild conditions, good stereochemical control |

| Disadvantages | Harsh acidic conditions, potential for side reactions (elimination, ether formation), carbocation rearrangements[2] | Stoichiometric amounts of phosphine (B1218219) result in significant byproduct generation[6] |

Reaction Mechanisms and Experimental Workflow

The choice of synthetic route has direct implications on the reaction mechanism and, consequently, the stereochemical outcome of the product. For a secondary alcohol such as 3-heptanol, the reaction with hydrogen iodide can proceed through both Sₙ1 and Sₙ2 pathways. The Appel reaction, conversely, offers a more controlled Sₙ2 pathway.

Caption: Reaction mechanisms for the conversion of 3-heptanol to this compound.

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of this compound from 3-heptanol using the two primary methods.

Method 1: Synthesis via In Situ Generation of Hydrogen Iodide

This protocol employs sodium iodide and phosphoric acid to generate hydrogen iodide, which then reacts with 3-heptanol. This method is robust but the acidic conditions may not be suitable for sensitive substrates.

Materials:

-

3-Heptanol

-

Sodium Iodide (NaI)

-

85% Phosphoric Acid (H₃PO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium iodide (1.5 equivalents) and 3-heptanol (1.0 equivalent).

-

Slowly add 85% phosphoric acid (2.0 equivalents) to the stirred mixture.

-

Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Add ice-cold water to the flask and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield the final product.

Method 2: Synthesis via the Appel Reaction

This protocol utilizes the mild conditions of the Appel reaction, which is often preferred for its high yield and stereochemical control.[5][6][7] The primary challenge is the removal of the triphenylphosphine oxide byproduct.[11]

Materials:

-

3-Heptanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).

-

Add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.

-

Slowly add iodine (1.2 equivalents) portion-wise to the stirred solution. The mixture will turn into a dark, thick slurry of the phosphonium (B103445) iodide complex.

-

Add a solution of 3-heptanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.[11]

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to dissipate the brown color of excess iodine.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, which contains triphenylphosphine oxide, is purified by flash column chromatography on silica gel (typically using a non-polar eluent such as hexanes) to afford pure this compound.[10][11]

References

- 1. brainly.com [brainly.com]

- 2. Alcohols in SN1 and SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2024.sci-hub.red [2024.sci-hub.red]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Facile Conversion of Primary and Secondary Alcohols to Alkyl Iodides | Scilit [scilit.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Iodoheptane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodoheptane is a secondary alkyl iodide with the chemical formula C₇H₁₅I. This document provides a comprehensive overview of its physical and chemical properties, intended to serve as a technical resource for researchers and professionals in the fields of chemistry and drug development. The unique characteristics of the carbon-iodine bond in this molecule make it a versatile, albeit less common, intermediate in organic synthesis. Understanding its properties is crucial for its effective application in the synthesis of novel organic molecules.

Physical Properties

The physical characteristics of this compound are summarized in the table below. It is important to note that some of these values are estimated based on computational models due to a lack of extensive experimental data in the literature.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅I | [1][2] |

| Molecular Weight | 226.10 g/mol | [2] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | ~193.85 °C (estimated) | [3] |

| Melting Point | ~-48.2 °C (estimated) | [3] |

| Density | ~1.3676 g/mL (estimated) | [3] |

| Refractive Index (n₂₀/D) | ~1.5008 (estimated) | [3] |

| Solubility in Water | Log₁₀WS = -3.81 (calculated) | [4] |

| Octanol/Water Partition Coefficient (logP) | 3.390 (calculated) | [4] |

As a non-polar organic molecule, this compound is expected to be miscible with common organic solvents such as ethers, hydrocarbons, and chlorinated solvents, while exhibiting very low solubility in polar solvents like water.[5]

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the carbon-iodine bond. The C-I bond is the longest and weakest among the carbon-halogen bonds, making alkyl iodides the most reactive of the alkyl halides.[6] The iodine atom is an excellent leaving group, facilitating both nucleophilic substitution and elimination reactions.[6][7]

Nucleophilic Substitution Reactions

As a secondary alkyl halide, this compound can undergo nucleophilic substitution through both Sₙ1 and Sₙ2 mechanisms. The preferred pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

-

Sₙ2 Reactions: With strong, sterically unhindered nucleophiles in polar aprotic solvents, this compound is expected to react via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the carbon center.

-

Sₙ1 Reactions: In the presence of weak nucleophiles and polar protic solvents, an Sₙ1 pathway may be favored. This would involve the formation of a secondary carbocation intermediate, which could potentially lead to a racemic mixture of products if the starting material is chiral.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound will undergo elimination reactions to form a mixture of heptene (B3026448) isomers, primarily through an E2 mechanism. The major product would likely be the more substituted (and therefore more stable) alkene, in accordance with Zaitsev's rule.

The general reactivity order for alkyl halides is RI > RBr > RCl > RF.[4] This high reactivity makes this compound a useful intermediate for introducing a heptan-3-yl group into a molecule.

Spectroscopic Properties

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the number of chemically non-equivalent protons. One would anticipate distinct signals for the methyl groups, the various methylene (B1212753) groups, and a characteristic downfield signal for the methine proton attached to the iodine atom. The splitting patterns would be intricate due to coupling between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom bonded to the iodine would be significantly shifted downfield due to the electronegativity of the iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

C-H bending: 1375-1470 cm⁻¹

-

C-I stretching: 500-600 cm⁻¹ (This absorption is in the far-infrared region and may be difficult to observe on standard instruments).

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z = 226. A characteristic feature of iodo-compounds is a prominent peak at m/z = 127, corresponding to the iodine cation ([I]⁺). The fragmentation pattern would likely involve the loss of the iodine atom to give a heptyl cation at m/z = 99, followed by further fragmentation of the alkyl chain. Common fragments for heptane (B126788) would include ions at m/z = 71, 57, and 43.[8]

Experimental Protocols

Synthesis of this compound from 3-Heptanol (B47328)

A common method for the synthesis of alkyl iodides is the reaction of the corresponding alcohol with an iodine source. The following is a plausible experimental protocol for the synthesis of this compound from 3-heptanol, adapted from general procedures for the iodination of alcohols.

Reaction Scheme:

Materials:

-

3-Heptanol

-

Triphenylphosphine (B44618) (PPh₃)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 3-heptanol (1.0 equivalent) in dichloromethane (DCM), add triphenylphosphine (1.2 equivalents) and imidazole (1.2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add iodine (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

-

Separate the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Visualizations

Logical Workflow for the Synthesis of this compound

References

- 1. Page loading... [wap.guidechem.com]

- 2. (3R)-3-iodoheptane | C7H15I | CID 101694022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sporcle.com [sporcle.com]

- 4. byjus.com [byjus.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 7. reddit.com [reddit.com]

- 8. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 3-Iodoheptane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-iodoheptane. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted spectral data, supported by established chemical shift theory for alkyl halides. It also includes a detailed, generalized experimental protocol for the acquisition of such spectra, intended to serve as a practical reference for researchers in the field.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on computational models that are widely used in the scientific community for their accuracy in forecasting NMR spectra for organic molecules.

Table 1: Predicted ¹H NMR Data for this compound

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 (CH₃) | 0.92 | Triplet (t) | 7.4 | 3H |

| 2 (CH₂) | 1.33 | Multiplet (m) | - | 2H |

| 3 (CH) | 4.15 | Quintet (p) | 6.8 | 1H |

| 4 (CH₂) | 1.85 | Multiplet (m) | - | 2H |

| 5 (CH₂) | 1.45 | Multiplet (m) | - | 2H |

| 6 (CH₂) | 1.30 | Sextet (sxt) | 7.5 | 2H |

| 7 (CH₃) | 0.90 | Triplet (t) | 7.1 | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Atom Position | Chemical Shift (δ, ppm) |

| 1 (CH₃) | 13.9 |

| 2 (CH₂) | 22.5 |

| 3 (CH) | 40.8 |

| 4 (CH₂) | 31.6 |

| 5 (CH₂) | 29.8 |

| 6 (CH₂) | 22.6 |

| 7 (CH₃) | 14.0 |

Disclaimer: The presented data is predicted and should be used as a reference. Actual experimental values may vary.

Experimental Protocol for NMR Spectroscopy of this compound

The following is a generalized, yet detailed, protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound. This protocol is based on standard laboratory procedures for the analysis of small organic molecules.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkyl halides.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently vortex or swirl the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm). If the solvent does not already contain TMS, a small drop can be added.

NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during the experiment.

-

Shimming: The homogeneity of the magnetic field is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved NMR signals. Modern spectrometers often have automated shimming routines.

-

Tuning and Matching: The NMR probe is tuned and matched to the specific nucleus being observed (¹H or ¹³C) to maximize the signal-to-noise ratio.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128, 256, or more) is required to achieve an adequate signal-to-noise ratio.

-

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to each signal.

Visualizations

Structure and NMR Connectivity of this compound

The following diagram illustrates the molecular structure of this compound and the through-bond (J-coupling) interactions that give rise to the splitting patterns observed in the ¹H NMR spectrum.

Caption: Molecular structure and key NMR J-coupling correlations in this compound.

Workflow for NMR Data Acquisition and Analysis

This diagram outlines the logical flow from sample preparation to final spectral analysis.

Caption: A generalized workflow for acquiring and processing NMR spectral data.

An In-depth Technical Guide to the Stereochemistry and Chirality of (S)-3-Iodoheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry and chirality of (S)-3-iodoheptane, a chiral halogenated alkane. The document details its synthesis via a stereospecific nucleophilic substitution reaction, explores its key stereochemical properties, and outlines experimental protocols for its preparation and analysis. Emphasis is placed on the predictable inversion of stereochemistry during synthesis from a chiral alcohol precursor, a fundamental concept in asymmetric synthesis. Quantitative data, where available, is presented in tabular format, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to Stereochemistry and Chirality

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical and pharmaceutical sciences.[1] Chirality, a key concept within stereochemistry, describes molecules that are non-superimposable on their mirror images, much like a pair of hands.[2] These non-superimposable mirror images are known as enantiomers and often exhibit distinct biological activities, making their selective synthesis and analysis paramount in drug development. (S)-3-Iodoheptane is a chiral molecule due to the presence of a stereocenter at the third carbon atom, which is bonded to four different substituents: an iodine atom, a hydrogen atom, an ethyl group, and a butyl group.

Physicochemical Properties of 3-Iodoheptane

While specific data for the optically pure (S)-enantiomer is scarce in publicly available literature, the general physical and chemical properties of this compound provide a foundational understanding.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅I | [3] |

| Molecular Weight | 226.10 g/mol | [3] |

| Boiling Point | 175-177 °C (estimated) | |

| Density | 1.379 g/mL (for 1-iodoheptane) | [4] |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ether, chloroform) | [4] |

Stereospecific Synthesis of (S)-3-Iodoheptane

The synthesis of enantiomerically enriched (S)-3-iodoheptane is most effectively achieved through a stereospecific Sₙ2 (bimolecular nucleophilic substitution) reaction starting from the corresponding chiral alcohol with the opposite configuration, namely (R)-3-heptanol. This transformation is a classic example of a Walden inversion, where the stereochemistry at the chiral center is inverted.[3][5]

The overall reaction involves the conversion of the hydroxyl group of (R)-3-heptanol into a good leaving group, followed by nucleophilic attack by an iodide ion. A common and effective method for this transformation is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂).

Logical Workflow for the Synthesis of (S)-3-Iodoheptane

Caption: Synthetic and analytical workflow for (S)-3-iodoheptane.

Experimental Protocol: Synthesis of (S)-3-Iodoheptane from (R)-3-Heptanol

This protocol is a representative procedure based on the well-established Appel reaction for the conversion of alcohols to alkyl iodides.

Materials:

-

(R)-3-heptanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-3-heptanol (1.0 eq), triphenylphosphine (1.2 eq), and imidazole (1.2 eq) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add solid iodine (1.2 eq) portion-wise to the stirred solution. The reaction mixture will typically turn reddish-brown.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude (S)-3-iodoheptane by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Stereochemical Analysis

The stereochemical purity and identity of the synthesized (S)-3-iodoheptane are confirmed through polarimetry and chiral chromatography.

Optical Rotation

| Compound | Expected Specific Rotation [α]²⁰D | Note |

| (S)-3-Iodoheptane | > 0° (positive) | Estimated based on analogue |

| (R)-3-Iodoheptane | < 0° (negative) | Estimated based on analogue |

| Racemic this compound | 0° | Optically inactive |

Note: The sign of optical rotation is not directly correlated to the (R) or (S) designation. The values above are illustrative and would need to be experimentally determined.

Enantiomeric Excess Determination by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times.

Illustrative Chiral HPLC Protocol:

-

Column: A suitable chiral column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak®).

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used for normal-phase chiral separations. The exact ratio would need to be optimized.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: UV detector at a wavelength where the compound absorbs (if it has a chromophore) or a refractive index detector.

-

Sample Preparation: A dilute solution of the purified (S)-3-iodoheptane in the mobile phase.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Logical Diagram for Stereochemical Analysis

Caption: Key techniques for stereochemical analysis.

Signaling Pathways and Applications

While (S)-3-iodoheptane itself is not a signaling molecule, chiral iodoalkanes are valuable intermediates in the synthesis of more complex chiral molecules, including pharmaceuticals. The stereochemistry at the iodine-bearing carbon is often crucial for the biological activity of the final product. For instance, the Sₙ2 reaction of (S)-3-iodoheptane with a nucleophile, such as an azide, will proceed with inversion of configuration to yield the (R)-azide, which can then be reduced to the corresponding (R)-amine. This stereospecificity is fundamental in the synthesis of chiral drugs where only one enantiomer is therapeutically active.

Reaction Pathway of (S)-3-Iodoheptane with Azide

Caption: Stereospecific Sₙ2 reaction of (S)-3-iodoheptane.

Conclusion

The stereochemistry and chirality of (S)-3-iodoheptane are defined by the tetrahedral arrangement of substituents around the third carbon atom. Its enantioselective synthesis is readily achievable through an Sₙ2 reaction from (R)-3-heptanol, which proceeds with a predictable inversion of configuration. The characterization of its stereochemical purity relies on established analytical techniques such as polarimetry and chiral HPLC. As a chiral building block, (S)-3-iodoheptane serves as a valuable precursor for the stereospecific synthesis of other chiral molecules, a critical capability in the field of drug discovery and development. Further research to experimentally determine the specific optical rotation of (S)-3-iodoheptane would be beneficial for the scientific community.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. obtained. Explain, Optically active 2-iodooctane when treated with radioa.. [askfilo.com]

- 4. Optical rotation - Wikipedia [en.wikipedia.org]

- 5. Optically active 2-iodo butane on treatment with `NaI` in acetone gives a product which does not show optical activity. Explain briefly. [allen.in]

- 6. Chirality and Optical Activity [chemed.chem.purdue.edu]

- 7. LON-CAPA Sn2 [s10.lite.msu.edu]

Reactivity of 3-Iodoheptane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-iodoheptane, a representative secondary alkyl halide. As a crucial substrate in synthetic organic chemistry, understanding its reaction pathways under various conditions is paramount for predicting product formation and optimizing reaction yields. This document delves into the mechanistic dichotomy of substitution (SN1 and SN2) and elimination (E1 and E2) reactions, supported by quantitative data from analogous systems, detailed experimental protocols, and logical pathway visualizations. The information presented herein is intended to serve as a valuable resource for professionals engaged in chemical research and pharmaceutical development.

Introduction

This compound (C7H15I) is a secondary alkyl halide characterized by the attachment of an iodine atom to the third carbon of a heptane (B126788) chain. The carbon-iodine bond is highly polarized due to the difference in electronegativity between carbon and iodine, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. Furthermore, the iodide ion is an excellent leaving group, a consequence of its large size and the stability of the resulting I- anion. These structural features bestow significant reactivity upon this compound, allowing it to participate in a variety of nucleophilic substitution and elimination reactions.

As a secondary halide, this compound stands at a mechanistic crossroads, capable of reacting through unimolecular (SN1, E1) or bimolecular (SN2, E2) pathways. The predominant mechanism is highly sensitive to the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature. A thorough understanding of these competing pathways is essential for controlling the regioselectivity and stereoselectivity of reactions involving this and similar substrates.

Reaction Mechanisms and Influencing Factors

The reactivity of this compound is governed by four key competing reaction mechanisms:

-

SN2 (Bimolecular Nucleophilic Substitution): A single-step process where a nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

-

SN1 (Unimolecular Nucleophilic Substitution): A two-step process initiated by the departure of the leaving group to form a secondary carbocation intermediate. This is followed by a rapid attack of the nucleophile. The rate-determining step is the formation of the carbocation, and the reaction rate is dependent only on the substrate concentration.

-

E2 (Bimolecular Elimination): A concerted, one-step reaction where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond. The rate is dependent on the concentration of both the substrate and the base.

-

E1 (Unimolecular Elimination): A two-step process that shares the same initial carbocation formation step as the SN1 pathway. In the second step, a weak base removes a proton from an adjacent carbon to form a double bond. The rate is dependent only on the substrate concentration.

The competition between these pathways is dictated by several factors:

-

Nucleophile/Base Strength: Strong, unhindered nucleophiles favor the SN2 pathway, while strong, sterically hindered bases favor the E2 pathway. Weak nucleophiles/bases favor SN1 and E1 reactions.

-

Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO) favor SN2 reactions by solvating the cation but not the nucleophile, thus enhancing its reactivity. Polar protic solvents (e.g., water, ethanol) favor SN1 and E1 reactions by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding.

-

Substrate Structure: As a secondary halide, this compound is subject to both steric hindrance (disfavoring SN2) and carbocation stability considerations.

-

Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[1]

Quantitative Data on Reactivity

Table 1: Representative Rate Constants for Reactions of Secondary Alkyl Halides

| Reaction | Substrate | Nucleophile/Solvent | Temperature (°C) | Rate Constant (k) | Mechanism | Reference |

| Solvolysis | 2-Bromooctane | 80% Ethanol (B145695) | 25 | 4.8 x 10⁻⁵ s⁻¹ | SN1/E1 | [2] |

| Substitution | 2-Iodobutane (B127507) | NaI in Acetone | 25 | - | SN2 | [3] |

Note: The rate of racemization for the reaction of optically active 2-iodobutane with NaI in acetone is observed, indicating a dynamic SN2 process.

Table 2: Representative Product Distribution in Substitution/Elimination Reactions of Secondary Alkyl Halides

| Substrate | Reagent/Solvent | Temperature (°C) | Substitution Product(s) (%) | Elimination Product(s) (%) | Major Mechanism(s) | Reference |

| 2-Bromopropane | Sodium Ethoxide in Ethanol | 25 | 21 (SN2) | 79 (E2) | E2/SN2 | [4] |

| 2-Bromobutane | 1 M NaOEt in Ethanol | 25 | 18 | 82 | E2/SN2 | [5] |

| 2-Bromobutane | 1 M NaOEt in Ethanol | 80 | 8.6 | 91.4 | E2/SN2 | [5] |

| tert-Butyl Bromide | Ethanol | 25 | 81 (SN1) | 19 (E1) | SN1/E1 | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the reactivity of this compound.

Protocol for SN1 Solvolysis Kinetics

This protocol is adapted from a general procedure for monitoring the solvolysis of an alkyl halide by measuring the rate of acid production.

Objective: To determine the first-order rate constant for the solvolysis of this compound in an aqueous ethanol solution.

Materials:

-

This compound

-

95% Ethanol

-

Distilled Water

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

Bromothymol blue indicator solution

-

Thermostated water bath

-

Burette, pipettes, flasks, and other standard laboratory glassware

Procedure:

-

Prepare a 50% (v/v) aqueous ethanol solvent mixture.

-

Place a known volume (e.g., 50 mL) of the solvent mixture into a reaction flask.

-

Add a few drops of bromothymol blue indicator. The solution should be slightly acidic (yellow).

-

Carefully add 0.1 M NaOH dropwise from a burette until the solution just turns blue. Record the initial burette reading.

-

Equilibrate the reaction flask in a thermostated water bath at the desired temperature (e.g., 25 °C).

-

Rapidly add a known amount (e.g., 1 mmol) of this compound to the reaction flask and start a timer simultaneously.

-

As the solvolysis reaction proceeds, hydriodic acid (HI) is produced, which will turn the indicator yellow.

-

Periodically, titrate the reaction mixture with the 0.1 M NaOH solution to the blue endpoint. Record the burette reading and the time for each titration.

-

Continue taking readings at regular intervals until the reaction is approximately 70-80% complete.

Data Analysis:

-

Calculate the concentration of reacted this compound at each time point based on the volume of NaOH added.

-

Plot ln([this compound]t / [this compound]₀) versus time (in seconds).

-

The slope of the resulting straight line will be equal to -k, where k is the first-order rate constant.

Protocol for SN2/E2 Competition Reaction

This protocol is designed to investigate the product distribution between substitution and elimination pathways.

Objective: To determine the ratio of substitution (3-ethoxyheptane) to elimination (heptenes) products from the reaction of this compound with sodium ethoxide.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of sodium ethoxide in anhydrous ethanol.

-

Add a known amount of this compound to the flask.

-

Heat the reaction mixture to reflux for a specified period (e.g., 2 hours).

-

After cooling to room temperature, quench the reaction by adding water.

-

Extract the product mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure.

-

Analyze the resulting product mixture by GC-MS to identify and quantify the substitution and elimination products.

Data Analysis:

-

Identify the peaks in the gas chromatogram corresponding to 3-ethoxyheptane, hept-2-ene, and hept-3-ene.

-

Use the peak areas to determine the relative percentages of each product, thereby establishing the substitution-to-elimination ratio.

Visualization of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and logical relationships governing the reactivity of this compound.

Caption: Unimolecular (SN1/E1) reaction pathway for this compound.

Caption: Bimolecular (SN2) substitution pathway.

Caption: Bimolecular (E2) elimination pathway.

Caption: Decision logic for predicting reaction pathways of this compound.

Conclusion

This compound serves as an exemplary model for the reactivity of secondary alkyl halides. Its propensity to undergo both substitution and elimination reactions through unimolecular and bimolecular pathways makes it a versatile yet complex substrate. The selection of appropriate reaction conditions—specifically the nucleophile/base, solvent, and temperature—is critical for directing the reaction towards the desired product. The quantitative data from analogous systems and the detailed experimental protocols provided in this guide offer a framework for researchers to predict and control the outcomes of reactions involving this compound and similar secondary halides, thereby facilitating their effective use in organic synthesis and drug development.

References

An In-depth Technical Guide to 3-Iodoheptane for Researchers and Drug Development Professionals

An essential building block in organic synthesis, 3-iodoheptane is a secondary alkyl iodide with significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, pricing, key chemical properties, and reactivity, with a focus on its applications in medicinal chemistry.

Commercial Availability and Pricing

This compound (CAS No. 31294-92-5) is available from a select number of specialized chemical suppliers. The pricing is influenced by the purity and quantity required, with costs generally decreasing per gram for larger quantities. Researchers should note that availability may be more limited compared to its primary isomer, 1-iodoheptane.

Below is a summary of representative commercial suppliers and their indicative pricing. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Quantity | Estimated Price (USD) |

| Iodo Chemical | 98% | Contact for quote | Contact for quote |

| BLD Pharm | 97%+ | Contact for quote | Contact for quote |

| Aaron Chemistry | 95% | 50 mg | $155.00 |

| 95% | 100 mg | $218.00 |

Physicochemical Properties

Understanding the physical and chemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₁₅I |

| Molecular Weight | 226.10 g/mol |

| CAS Number | 31294-92-5 |

| Appearance | Not specified, likely a liquid |

| Boiling Point | Estimated 193.85°C |

| Melting Point | Estimated -48.2°C |

| Density | Estimated 1.3676 g/cm³ |

| Refractive Index | Estimated 1.5008 |

Note: Some physical properties are estimated and should be confirmed with experimental data from a Certificate of Analysis.

Safety and Handling

Experimental Protocols: Synthesis and Reactivity

Detailed experimental protocols for the synthesis of this compound are not widely published. However, general methods for the preparation of secondary alkyl iodides can be adapted.

Synthesis of Secondary Alkyl Iodides

A common method for the synthesis of secondary alkyl iodides is through the nucleophilic substitution of a corresponding secondary alcohol. The Finkelstein reaction, which involves the treatment of an alkyl chloride or bromide with sodium iodide in acetone, is a classic method for preparing alkyl iodides.[3] However, for the conversion of alcohols, methods using reagents like the CeCl₃·7H₂O/NaI system in acetonitrile (B52724) have been shown to be effective for preparing iodides from secondary alcohols.[4]

The following diagram illustrates a general workflow for the synthesis of a secondary alkyl iodide from a secondary alcohol.

Caption: General workflow for the synthesis of this compound.

Key Reactions of Secondary Alkyl Iodides

This compound, as a secondary alkyl iodide, is a versatile substrate for various organic transformations. The carbon-iodine bond is the weakest among the haloalkanes, making the iodide an excellent leaving group in nucleophilic substitution reactions.[5]

Nucleophilic Substitution (Sₙ1 and Sₙ2): Secondary alkyl halides can undergo both Sₙ1 and Sₙ2 reactions. The reaction pathway is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Strong, non-bulky nucleophiles in polar aprotic solvents tend to favor the Sₙ2 pathway, while weaker nucleophiles in polar protic solvents favor the Sₙ1 pathway.[6][7]

Elimination Reactions (E1 and E2): When treated with a strong base, this compound can undergo elimination reactions to form heptenes. The E2 mechanism is generally favored with strong, bulky bases.[3]

Grignard Reagent Formation: While not as common as with alkyl bromides or chlorides, this compound can be used to prepare the corresponding Grignard reagent, heptan-3-ylmagnesium iodide. This organometallic reagent is a powerful nucleophile for forming new carbon-carbon bonds.

The following diagram illustrates the primary reaction pathways for a secondary alkyl iodide like this compound.

Caption: Key reaction pathways of this compound.

Role in Drug Development and Medicinal Chemistry

While direct applications of this compound in drug development are not extensively documented, the broader class of alkyl halides plays a significant, albeit often underappreciated, role in medicinal chemistry.[8][9][10] The introduction of an alkyl iodide moiety can serve several strategic purposes in the design of new drug candidates.

Modulation of Physicochemical Properties: The incorporation of an alkyl chain can influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[5] By carefully selecting the position and nature of the alkyl halide, medicinal chemists can fine-tune these parameters to optimize a drug's pharmacokinetic profile.

Synthetic Handle for Further Functionalization: The reactive nature of the carbon-iodine bond makes this compound a useful intermediate for introducing the heptan-3-yl group into a larger molecule.[5] This can be achieved through nucleophilic substitution or cross-coupling reactions, allowing for the construction of complex molecular architectures.

Bioisosteric Replacement: In some cases, an alkyl iodide can act as a bioisostere for other functional groups, potentially leading to improved potency or reduced toxicity.

It is important to note that the potential for alkyl halides to act as alkylating agents in a biological context is a concern.[8][9][10] However, a growing body of research suggests that chiral alkyl halides can be stable under physiological conditions and that their incorporation can enhance bioactivity through specific steric and electronic interactions.[8][9][10]

As there is no specific information linking this compound to any particular signaling pathway, a diagram for this is not applicable at this time. The utility of this compound in drug discovery is primarily as a synthetic building block rather than a direct modulator of biological pathways. Researchers interested in its potential biological activity would need to conduct their own screening and mechanistic studies.

References

- 1. sodiumiodide.net [sodiumiodide.net]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. byjus.com [byjus.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. benchchem.com [benchchem.com]

- 6. crab.rutgers.edu [crab.rutgers.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 3-Iodoheptane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling and storage guidelines, and relevant chemical data for 3-iodoheptane. The information is intended to support laboratory safety and ensure the integrity of this compound in research and development settings.

Chemical and Physical Properties

While experimental data for this compound is limited, a combination of estimated and experimental data for its isomer, 1-iodoheptane, provides a useful reference. All data should be treated with caution and confirmed where possible.

| Property | This compound (Estimated) | 1-Iodoheptane (Experimental) | Data Source |

| Molecular Formula | C₇H₁₅I | C₇H₁₅I | [1] |

| Molecular Weight | 226.10 g/mol | 226.10 g/mol | [1] |

| Appearance | - | Clear, colorless to light yellow liquid | [2] |

| Boiling Point | 193.85 °C | 204 °C | [3] |

| Melting Point | -48.2 °C | -48 °C | [3] |

| Density | 1.368 g/mL | 1.379 g/mL at 25 °C | [3] |

| Refractive Index | 1.5008 (20 °C) | 1.490 (20 °C) | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents. | Insoluble in water; miscible with benzene (B151609) and chloroform. | [4] |

| Flash Point | - | 76 °C (closed cup) | [4] |

| Vapor Pressure | - | 0.386 mmHg at 25°C | [5] |

Safety and Toxicology

This compound is expected to share toxicological properties with other iodoalkanes, which are known to be alkylating agents and potential carcinogens.[6] Direct contact and inhalation should be avoided.

| Hazard Statement | Classification | Precautionary Measures |

| Acute Toxicity (Oral) | Moderately toxic by ingestion (based on 2-iodooctane (B1593957) data). | Do not ingest. Wash hands thoroughly after handling. |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. |

| Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. |

| Respiratory Irritation | May cause respiratory irritation. | Use in a well-ventilated area or with a fume hood. |

Toxicological Data (Surrogate Data):

| Compound | Test | Species | Route | LD50 | Source |

| 2-Iodooctane | LD50 | Rat | Oral | 8200 mg/kg | [7] |

Experimental Protocols

The following is a general procedure for the synthesis of a secondary alkyl iodide, such as this compound, from the corresponding alcohol. This protocol is based on established methods for the conversion of secondary alcohols to alkyl iodides.[8][9]

Synthesis of this compound from 3-Heptanol (B47328)

Materials:

-

3-Heptanol

-

Sodium iodide (NaI)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Acetonitrile (CH₃CN)

-

Diethyl ether ((C₂H₅)₂O)

-

0.5 N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl acetate (B1210297) for elution

Procedure:

-

To a stirred suspension of 3-heptanol (1 equivalent) and sodium iodide (1.2 equivalents) in acetonitrile, add cerium(III) chloride heptahydrate (1.5 equivalents).

-

Heat the resulting mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with 0.5 N HCl.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford pure this compound.

Handling and Storage

Handling:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Ground all equipment when transferring flammable liquids to prevent static discharge.

-

Keep away from heat, sparks, and open flames.

Storage:

-

This compound is light-sensitive and should be stored in an amber or opaque container.[5]

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly sealed to prevent exposure to moisture and air.

-

Store away from incompatible materials such as strong oxidizing agents and bases.

Emergency Procedures

Spill Response:

-

Evacuate the immediate area.

-

If the spill is flammable, eliminate all ignition sources.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Organoiodine compounds may require specific disposal procedures.[10][11]

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and management of this compound.

References

- 1. Heptane, 3-iodo- (CAS 31294-92-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. scilit.com [scilit.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-IODOOCTANE | 557-36-8 [chemicalbook.com]

- 8. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 9. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]

- 10. JPH06144803A - Recovery of iodine from waste liquid containing organoiodine compound - Google Patents [patents.google.com]

- 11. JPH06144804A - Recovery of iodine from waste liquid containing organoiodine compound - Google Patents [patents.google.com]

Solubility of 3-Iodoheptane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-iodoheptane in common organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide combines established principles of haloalkane solubility with available data for structurally similar iodoalkanes to provide a thorough understanding for research and development applications.

General Solubility Profile of this compound

This compound, an alkyl halide, is generally characterized as a nonpolar to weakly polar molecule. Following the principle of "like dissolves like," it is expected to be readily soluble in a wide range of common organic solvents and insoluble in polar solvents like water.[1][2][3][4][5][6][7][8][9][10] The solubility is governed by the balance of intermolecular forces between the solute (this compound) and the solvent molecules. The dominant forces at play are London dispersion forces, which are significant due to the large, polarizable iodine atom and the heptyl chain.

Haloalkanes, including this compound, tend to dissolve in organic solvents because the energy required to break the intermolecular attractions within the pure solute and solvent is comparable to the energy released when new attractions are formed between the solute and solvent molecules.[1][5][8][10]

Quantitative Solubility Data for Representative Iodoalkanes

Table 1: Solubility of Short-Chain Iodoalkanes

| Iodoalkane | Solvent | Solubility | Reference |

| 2-Iodopropane | Water | 1.4 g/L | [11][12] |

| 2-Iodopropane | Chloroform | Miscible | [11][12] |

| 2-Iodopropane | Ether | Miscible | [11][12][13] |

| 2-Iodopropane | Alcohol | Miscible | [11][12] |

| 2-Iodopropane | Benzene | Miscible | [11][12] |

| 1-Iodobutane | Water | Insoluble | [14][15] |

| 1-Iodobutane | Alcohol | Soluble | |

| 1-Iodobutane | Diethyl Ether | Soluble | |

| 1-Iodobutane | Chloroform | Soluble | [15] |

Experimental Protocols for Solubility Determination

Several methods can be employed to experimentally determine the solubility of a liquid solute like this compound in an organic solvent. The choice of method depends on factors such as the required accuracy, the nature of the solute and solvent, and the available equipment.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a solute in a liquid solvent.[16][17][18][19]

Principle: A saturated solution is prepared at a specific temperature, and a known volume or mass of the saturated solution is taken. The solvent is then evaporated, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Saturation: Add an excess of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of an undissolved phase of this compound indicates saturation.

-

Sampling: Carefully extract a known volume or mass of the supernatant (the saturated solution) without disturbing the undissolved solute. This can be done using a calibrated pipette or by decanting.

-

Solvent Evaporation: Transfer the sampled saturated solution to a pre-weighed, non-volatile container (e.g., an evaporating dish or a beaker).

-

Drying: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood at a gentle heat or under reduced pressure) to leave behind the dissolved this compound.

-

Weighing: Once the solvent is completely removed, weigh the container with the solute residue.

-

Calculation: The solubility can be calculated as the mass of the dissolved this compound per volume or mass of the solvent.

Gas Chromatography (GC) Method

Gas chromatography is a powerful analytical technique for determining the concentration of a volatile solute in a solution.[20][21][22][23][24]

Principle: A known volume of the saturated solution is injected into a gas chromatograph. The area of the peak corresponding to the solute is proportional to its concentration. A calibration curve is used to determine the exact concentration.

Detailed Methodology:

-

Calibration Standards: Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

-

Calibration Curve: Inject a fixed volume of each standard solution into the GC and record the peak area for this compound. Plot a graph of peak area versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1 and 2).

-

Sample Analysis: Inject a known volume of the clear supernatant from the saturated solution into the GC under the same conditions used for the standards.

-

Concentration Determination: Determine the peak area for this compound in the sample and use the calibration curve to find the corresponding concentration, which represents the solubility.

Spectroscopic Method (UV-Vis)

If this compound exhibits a characteristic absorbance in the UV-Vis spectrum that is distinct from the solvent, this method can be used.[25][26][27][28]

Principle: The absorbance of a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law). A calibration curve of absorbance versus concentration is used to determine the solubility.

Detailed Methodology:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent to determine the wavelength at which it shows maximum absorbance.

-

Calibration Standards: Prepare a series of standard solutions of this compound in the solvent with known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a graph of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described previously.

-

Sample Analysis: Take a known volume of the saturated supernatant and, if necessary, dilute it with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Concentration Calculation: Use the calibration curve and the dilution factor to calculate the concentration of this compound in the original saturated solution.

Visualization of Solubility Principles

The following diagram illustrates the key factors influencing the solubility of an alkyl halide like this compound in an organic solvent.

Conclusion

References

- 1. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 2. smart.dhgate.com [smart.dhgate.com]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Page loading... [guidechem.com]

- 12. 2-Iodopropane | 75-30-9 [chemicalbook.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. 1-Iodobutane | 542-69-8 [chemicalbook.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. pharmacyjournal.info [pharmacyjournal.info]

- 18. pharmajournal.net [pharmajournal.net]

- 19. scribd.com [scribd.com]

- 20. academic.oup.com [academic.oup.com]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. hansen-solubility.com [hansen-solubility.com]

- 23. scielo.br [scielo.br]

- 24. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 25. scirp.org [scirp.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. rjptonline.org [rjptonline.org]

- 28. researchgate.net [researchgate.net]

Whitepaper: A Theoretical Investigation of the Molecular Orbitals of 3-Iodoheptane

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive computational methodology for the theoretical calculation and analysis of the molecular orbitals of 3-iodoheptane. Due to the presence of a heavy atom (iodine), special consideration is given to the selection of appropriate theoretical models and basis sets. This document details a complete workflow, from initial molecular geometry optimization to the final analysis of orbital energies and compositions. The protocol leverages Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. All quantitative results are presented in standardized tables, and the computational workflow is visualized using a directed graph. The methodologies and data presentation formats described herein provide a framework for the computational analysis of halogenated alkanes, which are of significant interest in medicinal chemistry and materials science.

Introduction

Halogenated organic compounds are of paramount importance in the field of drug development and materials science. The inclusion of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often through specific non-covalent interactions like halogen bonding.[1][2] Understanding the electronic structure of these compounds is fundamental to predicting their reactivity, stability, and intermolecular interactions. The molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding, as they govern the molecule's behavior as an electron donor and acceptor, respectively.[3][4]

This compound serves as a representative model for small, flexible iodoalkanes. The presence of iodine, a heavy element with a large number of electrons, presents a computational challenge. A robust theoretical approach must accurately account for relativistic effects and the complex electronic environment of the iodine atom. This guide provides a detailed protocol for performing such calculations using widely accessible quantum chemistry software.

Computational Methodology

The following section details the proposed experimental protocol for the theoretical calculation of this compound's molecular orbitals. The workflow is designed to be reproducible and is based on established practices in computational chemistry.

Software

The calculations can be performed using a combination of the following freely available software packages:

-

Avogadro: An advanced molecular editor and visualizer used for building the initial 3D structure of this compound.[5][6]

-

ORCA: A powerful and efficient quantum chemistry software package used for all electronic structure calculations.[5][6][7] ORCA is available free of charge for academic use.

-

Jmol or Chemcraft: Molecular visualization tools used for analyzing the resulting molecular orbitals.

Experimental Protocol: Step-by-Step Calculation

-

Molecular Structure Generation:

-

The this compound molecule is first constructed using Avogadro's molecule builder.

-

A preliminary geometry optimization is performed within Avogadro using a universal force field (UFF) to obtain a reasonable starting structure.[6] This step significantly reduces the computational cost of the subsequent quantum mechanical optimization.

-

The structure is saved in the XYZ file format.

-

-

Geometry Optimization (ORCA):

-

A full geometry optimization is performed using ORCA to find the lowest energy conformation of the molecule.

-

Theoretical Model: Density Functional Theory (DFT) is employed. The B3LYP hybrid functional is chosen for its proven accuracy in describing the geometries and energies of organic molecules.[8]

-

Basis Set: A mixed basis set approach is used.

-

For the iodine atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with its accompanying effective core potential (ECP) is used.[9][10] The ECP replaces the core electrons of iodine with a potential, which accounts for relativistic effects and reduces computational cost.

-

For all carbon and hydrogen atoms, the 6-31G(d) basis set is used, which provides a good balance of accuracy and efficiency.[11]

-

-

The ORCA input file specifies the keywords for optimization (Opt), the theoretical model (B3LYP), and the basis set definitions.

-

-

Molecular Orbital Calculation (ORCA):

-

Using the optimized geometry from the previous step, a single-point energy calculation is performed.

-

This calculation uses the same theoretical model (B3LYP) and mixed basis set (LANL2DZ for I, 6-31G(d) for C, H).

-

The primary purpose of this step is to generate the canonical molecular orbitals and their corresponding energy levels. ORCA is instructed to generate output files that can be read by visualization software.

-

-

Data Extraction and Visualization:

-

The calculated molecular orbital energies are extracted from the ORCA output file.

-

The 3D representations of the HOMO, LUMO, and other relevant orbitals are visualized using a program like Jmol or Chemcraft.

-

Logical Workflow Diagram

The entire computational process, from molecule creation to final analysis, is illustrated in the workflow diagram below.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. 8.5 Molecular Orbital Theory | Chemistry [courses.lumenlearning.com]

- 5. google.com [google.com]

- 6. youtube.com [youtube.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. sfu.ca [sfu.ca]

Methodological & Application

Application Notes and Protocols: 3-Iodoheptane as an Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkylating agents are fundamental reagents in organic synthesis, enabling the construction of complex molecular architectures through the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Among the various classes of alkylating agents, alkyl iodides are particularly reactive due to the excellent leaving group ability of the iodide ion. This document aims to provide a detailed overview of the potential applications of 3-iodoheptane as a secondary alkyl iodide alkylating agent in organic synthesis, including representative protocols and data.

While specific literature on the use of this compound is not extensively available, its reactivity can be inferred from the well-established principles of alkylation reactions involving secondary iodoalkanes.[2][3] These compounds are effective electrophiles in reactions with a wide range of nucleophiles.[3] This document will therefore present generalized data and protocols applicable to secondary iodoalkanes as a proxy for this compound.

Data Presentation: Representative Alkylation Reactions

The following table summarizes typical alkylation reactions where a secondary iodoalkane like this compound could be employed. The yields are representative and can vary based on the specific substrate and reaction conditions.

| Reaction Type | Nucleophile (Substrate) | Product Type | Typical Conditions | Representative Yield (%) |

| C-Alkylation | Malonic ester enolate | Substituted malonic ester | NaH, THF, rt | 80-95 |

| Acetoacetic ester enolate | Substituted acetoacetic ester | NaOEt, EtOH, reflux | 75-90 | |

| Ketone enolate (e.g., cyclohexanone) | α-Alkylated ketone | LDA, THF, -78 °C to rt | 70-85 | |

| N-Alkylation | Amine (e.g., aniline) | Secondary or tertiary amine | K₂CO₃, CH₃CN, reflux | 60-80 |

| Phthalimide | N-Alkylphthalimide | K₂CO₃, DMF, 80 °C | 85-95 | |

| O-Alkylation | Phenol | Alkyl aryl ether | K₂CO₃, Acetone, reflux | 85-95 |

| Carboxylate (e.g., sodium benzoate) | Ester | DMF, 60 °C | 70-85 | |

| S-Alkylation | Thiophenol | Alkyl aryl sulfide | NaH, THF, rt | 90-98 |

Experimental Protocols

The following are generalized protocols for alkylation reactions using a secondary iodoalkane like this compound.

Protocol 1: C-Alkylation of Diethyl Malonate

This protocol describes the alkylation of a soft carbon nucleophile, diethyl malonate, which is a common reaction in the synthesis of substituted carboxylic acids.

Materials:

-

This compound

-

Diethyl malonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) suspended in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add diethyl malonate (1.0 equivalent) dropwise to the suspension.

-

Allow the reaction mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

-

Add this compound (1.0 equivalent) dropwise to the enolate solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of Aniline (B41778)

This protocol details the alkylation of an amine, a key step in the synthesis of many pharmaceutical compounds.

Materials:

-

This compound

-

Aniline

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

To a round-bottom flask, add aniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and acetonitrile.

-

Stir the suspension at room temperature for 10 minutes.

-

Add this compound (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

References

Application Note: Protocol for the Formation of Hept-3-ylmagnesium Iodide

Audience: Researchers, scientists, and drug development professionals.